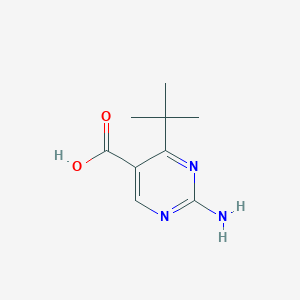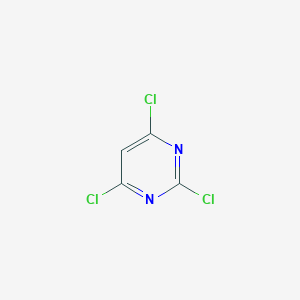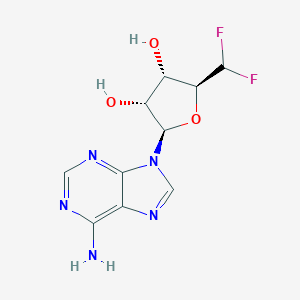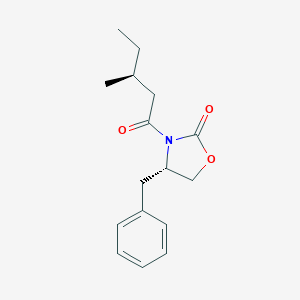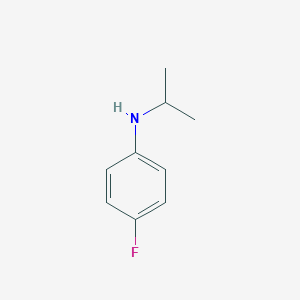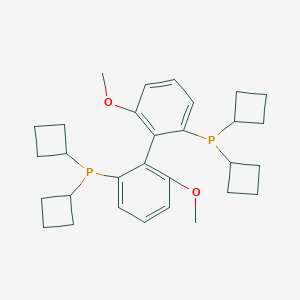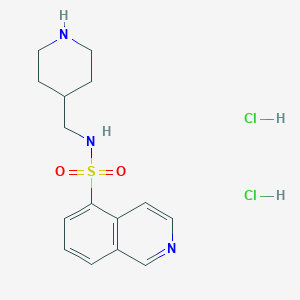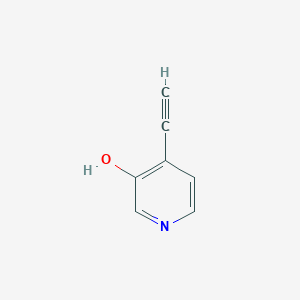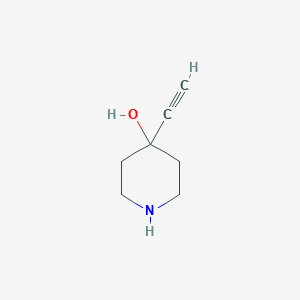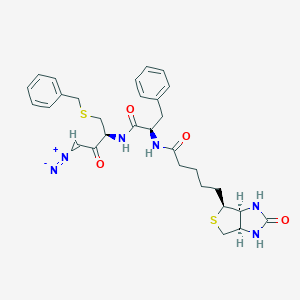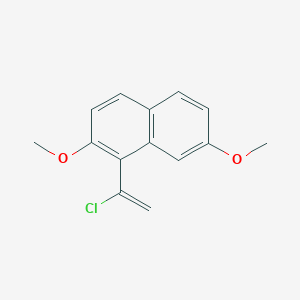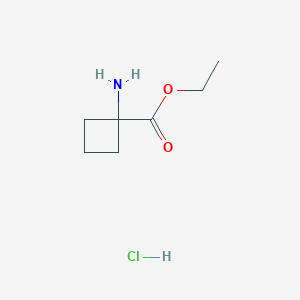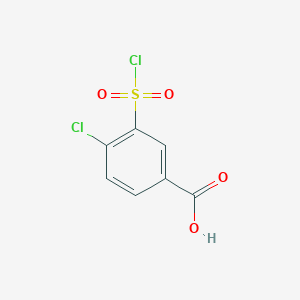![molecular formula C9H11N3O2S B138938 2-[(2-Aminophenyl)carbamothioylamino]acetic acid CAS No. 125421-22-9](/img/structure/B138938.png)
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Aminophenyl)carbamothioylamino]acetic acid, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammation and pain. Unlike traditional NSAIDs, ATB-346 is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the protective effects of COX-1.
作用機序
2-[(2-Aminophenyl)carbamothioylamino]acetic acid works by selectively inhibiting COX-2, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid is able to reduce inflammation and pain without affecting the protective effects of COX-1.
生化学的および生理学的効果
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce inflammation and pain in preclinical models of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its selectivity for COX-2, which allows for more targeted inhibition of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to cause fewer gastrointestinal side effects than traditional NSAIDs. However, the limitations of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its relatively recent development and limited availability.
将来の方向性
Future research on 2-[(2-Aminophenyl)carbamothioylamino]acetic acid could include clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential use of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, research could focus on improving the synthesis and availability of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid for use in lab experiments and potential clinical applications.
合成法
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid involves the reaction of 2-aminophenylcarbamothioic acid with glycine. This reaction produces a compound that is then converted to the final product, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid, through a series of steps involving acetic anhydride and triethylamine.
科学的研究の応用
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been studied extensively in preclinical models of inflammation and pain. In animal studies, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation while causing fewer gastrointestinal side effects. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be effective in reducing inflammation in models of inflammatory bowel disease, arthritis, and chronic pain.
特性
CAS番号 |
125421-22-9 |
|---|---|
製品名 |
2-[(2-Aminophenyl)carbamothioylamino]acetic acid |
分子式 |
C9H11N3O2S |
分子量 |
225.27 g/mol |
IUPAC名 |
2-[(2-aminophenyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15) |
InChIキー |
CZGCMOFGLOQOBE-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S |
SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
その他のCAS番号 |
125421-22-9 |
同義語 |
2-amino-PTC-Gly N(5)-(2'-aminophenyl)-4-thioxohydantoic acid o-amino-PTC-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



